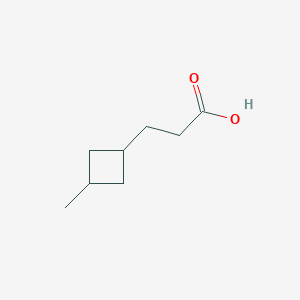

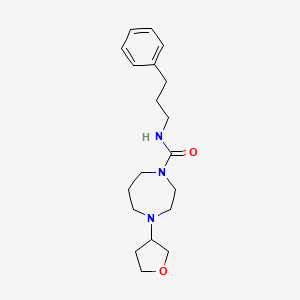

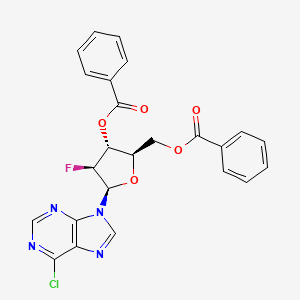

![molecular formula C23H25N5O5 B2407958 7-[2-Hydroxy-3-(4-methoxy-phenoxy)-propyl]-1,3-dimethyl-8-phenylamino-3,7-dihydro-purine-2,6-dione CAS No. 505081-13-0](/img/structure/B2407958.png)

7-[2-Hydroxy-3-(4-methoxy-phenoxy)-propyl]-1,3-dimethyl-8-phenylamino-3,7-dihydro-purine-2,6-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a purine derivative, which is a type of nitrogen-containing heterocycle. Purines are fundamental components of nucleic acids like DNA and RNA and are involved in many cellular processes. The presence of the methoxy (-OCH3) and phenylamino (-NH-C6H5) groups suggest that this compound might have unique properties compared to simple purines .

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely complex. It contains a purine ring, which is a fused double ring made up of nitrogen and carbon atoms. Attached to this ring are various functional groups including a hydroxy-propyl group, a methoxy group attached to a phenyl ring, and a phenylamino group .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the hydroxy groups might be involved in hydrogen bonding, the methoxy group might undergo reactions typical of ethers, and the phenylamino group might participate in reactions typical of amines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For instance, the presence of polar functional groups like hydroxy and methoxy would likely make this compound somewhat polar and could influence its solubility in different solvents .Scientific Research Applications

Anticancer Properties

Compounds containing the 8-hydroxyquinoline (8-HQ) nucleus exhibit promising anticancer effects. Researchers have explored their potential as lead compounds due to their good efficacy and low toxicity. These derivatives can act as building blocks for various pharmacologically active scaffolds. The close proximity of the hydroxyl group to the heterocyclic nitrogen makes 8-hydroxyquinolines excellent monoprotic bidentate chelating agents, forming complexes with metal ions such as Cu²⁺, Zn²⁺, Bi²⁺, Mn²⁺, Mg²⁺, Cd²⁺, Ni²⁺, Fe³⁺, and Al³⁺ .

Other Potential Applications

Beyond the mentioned fields, 8-HQ derivatives have been explored for various other purposes, including antitubercular, antimalarial, and antitumor activities . Additionally, they find use as larvicides, herbicides, and fungicides .

Mechanism of Action

Future Directions

properties

IUPAC Name |

8-anilino-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethylpurine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N5O5/c1-26-20-19(21(30)27(2)23(26)31)28(22(25-20)24-15-7-5-4-6-8-15)13-16(29)14-33-18-11-9-17(32-3)10-12-18/h4-12,16,29H,13-14H2,1-3H3,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDCLPQOEBLOJGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NC3=CC=CC=C3)CC(COC4=CC=C(C=C4)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N5O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

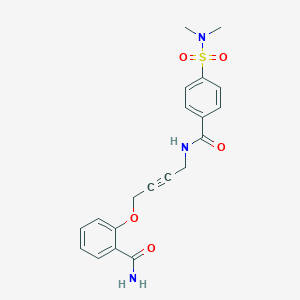

benzyl]oxy}phenyl)methanone](/img/structure/B2407882.png)

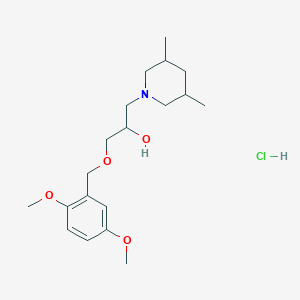

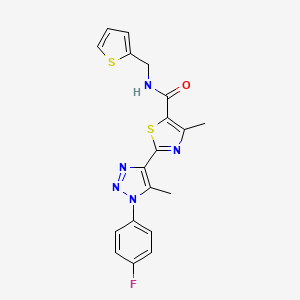

![8-(2-(dimethylamino)ethyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2407889.png)

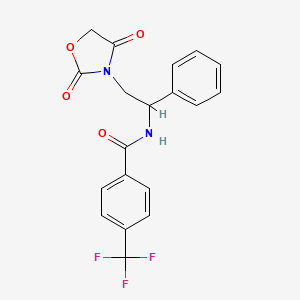

![1-[(4-fluorobenzyl)oxy]-1H-imidazole-2-carbaldehyde](/img/structure/B2407894.png)

![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2407897.png)